(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride
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Overview
Description
(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride is a chiral amino acid derivative. It is a fluorinated analog of glutamic acid, which is an important neurotransmitter in the central nervous system. The presence of the fluorine atom in its structure imparts unique properties to the compound, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride typically involves the use of chiral starting materials and selective fluorination techniques. One common method involves the diastereoselective synthesis from commercially available starting materials, ensuring high enantiomeric purity. The reaction conditions often include the use of zinc and magnesium enolates, which help in achieving the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient and sustainable production methods, allowing for precise control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various fluorinated amino acid derivatives, which can be further utilized in synthetic organic chemistry and medicinal chemistry .
Scientific Research Applications
(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving neurotransmitter functions and receptor interactions.
Medicine: It serves as a potential therapeutic agent in the treatment of neurological disorders due to its structural similarity to glutamic acid.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride involves its interaction with glutamate receptors in the central nervous system. The fluorine atom enhances its binding affinity and selectivity towards specific receptor subtypes, modulating neurotransmitter release and synaptic transmission. This interaction affects various molecular targets and pathways, including the regulation of ion channels and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-amino-4-fluoropentanedioic acid hydrochloride: Another stereoisomer with different biological activity.
(2S,4S)-4-hydroxyproline: A structurally similar compound used in the synthesis of glycopeptides and antibiotics.
Quinine derivatives: Compounds with similar pharmacological properties but different structural frameworks.
Uniqueness
(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Its ability to selectively interact with glutamate receptors makes it a valuable tool in neuroscience research and potential therapeutic applications .
Properties
CAS No. |
1260401-44-2 |
---|---|
Molecular Formula |
C5H9ClFNO4 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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